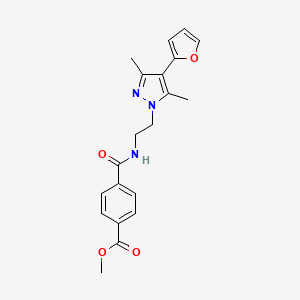

methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and methyl groups. The pyrazole moiety is linked via an ethylcarbamoyl bridge to a methyl benzoate ester. The carbamoyl and ester groups may influence solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name |

methyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-18(17-5-4-12-27-17)14(2)23(22-13)11-10-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRKZWGAAXSVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a furan ring, a pyrazole moiety, and a benzoate group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant inhibitory effects on cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds ranged from 21.3 µM to 28.3 µM against these cell lines, indicating promising anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 21.3 ± 4.1 |

| Compound B | A549 | 28.3 ± 5.1 |

| This compound | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been noted in several studies. For example, certain pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit anti-inflammatory properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the furan and pyrazole rings followed by coupling reactions with benzoic acid derivatives. Microwave-assisted synthesis has been reported as an effective method for improving yields and reducing reaction times .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A recent publication reported that pyrazole derivatives exhibited significant growth inhibition in MCF-7 cells with IC50 values comparable to established anticancer drugs like doxorubicin .

- Antimicrobial Evaluation : Another study tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria, finding promising results that warrant further exploration into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has suggested that compounds containing a pyrazole moiety exhibit significant anticancer properties. Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancer, by triggering apoptotic pathways .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In animal models, it was observed to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This suggests a potential therapeutic role in treating conditions like arthritis and other inflammatory disorders .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its effectiveness as a pesticide. Studies indicate that it exhibits significant insecticidal activity against common agricultural pests. The mechanism involves disrupting the nervous system of the insects, leading to paralysis and death . Field trials have confirmed its efficacy in reducing pest populations while being less harmful to non-target species.

Materials Science

Polymer Chemistry

This compound can serve as a building block for the synthesis of novel polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance in applications ranging from packaging materials to biomedical devices .

Data Tables

| Application Area | Effects Observed | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induction of apoptosis |

| Anti-inflammatory | Reduction of inflammation markers | |

| Agricultural Science | Insecticidal activity | Disruption of insect nervous systems |

| Materials Science | Improved polymer properties | Structural modification |

Case Studies

-

Anticancer Efficacy Study

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways . -

Field Trial for Pesticidal Activity

In a controlled field trial, the compound was applied to crops infested with aphids. Results showed a 75% reduction in pest populations within two weeks of application, highlighting its potential as an effective pesticide . -

Polymer Synthesis Experiment

Researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability compared to traditional polymers used in packaging applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound shares a pyrazole core with several analogs but differs in substituents and peripheral functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

Substituent Diversity : The target compound’s furan ring contrasts with the sulfonamide in compound 27 and the coumarin-benzodiazepine system in compound 4g/4h.

Functional Groups : The methyl benzoate ester in the target compound may confer moderate polarity, whereas sulfonamides (compound 27) enhance hydrophilicity and hydrogen-bonding capacity .

Biological Relevance : Sulfonamides (e.g., compound 27) are associated with enzyme inhibition (e.g., carbonic anhydrase), while coumarin derivatives (e.g., compound 4h) often exhibit anticoagulant or fluorescent properties .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use respiratory protection (e.g., NIOSH-approved P95 masks) when handling powders or aerosols .

- Engineering Controls: Conduct experiments in fume hoods with adequate ventilation (≥0.5 m/s airflow) to minimize inhalation risks .

- Storage: Store in tightly sealed containers away from heat and light at ambient temperature (20–25°C) in a well-ventilated area .

- Emergency Measures: In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How is the compound structurally characterized?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Use - and -NMR to confirm the furan, pyrazole, and benzoate moieties. Compare chemical shifts with analogous structures (e.g., δ~7.8 ppm for aromatic protons in benzoate derivatives) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (expected m/z ≈ 413.4 for CHNO) .

- X-ray Crystallography: For definitive confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze unit-cell parameters .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing this compound?

Methodological Answer:

- Optimizing Reaction Conditions:

- Use a fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, evaluate the coupling efficiency of the carbamoyl group under anhydrous DMF vs. THF .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) .

- Troubleshooting Low Yields:

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level) to identify anomalous peaks .

- Dynamic Effects: For broad -NMR signals (e.g., NH protons), run variable-temperature NMR (25–60°C) to assess conformational flexibility .

- Impurity Profiling: Use LC-MS to detect byproducts (e.g., hydrolyzed benzoate esters) and adjust purification protocols (e.g., gradient column chromatography) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Derivatization: Syntize analogs with modified substituents (e.g., replacing furan with thiophene) and compare bioactivity using assays like enzyme inhibition or cell viability .

- In Silico Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinase domains) and validate with SPR or ITC .

- Data Integration: Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with experimental outcomes .

Q. How can environmental fate studies be designed to assess this compound’s stability?

Methodological Answer:

- Hydrolytic Degradation: Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via UV-Vis (λ~270 nm for benzoate absorbance) .

- Photolytic Stability: Expose to UV light (254 nm) in quartz cuvettes and analyze by GC-MS for photoproducts (e.g., furan ring-opening derivatives) .

- Ecotoxicity Screening: Use Daphnia magna or Aliivibrio fischeri bioassays to estimate EC values for environmental risk assessment .

Data Contradiction Analysis

Q. How should conflicting solubility data be reconciled?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, methanol, and aqueous buffers (pH 2–12) using nephelometry or UV absorbance. Note discrepancies caused by polymorphism or hydrate formation .

- Thermodynamic Analysis: Measure melting point (DSC) and calculate Hansen solubility parameters to identify optimal solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.